molecular formula C21H18ClN5O4S B6519657 N-[(2-chlorophenyl)methyl]-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 863003-68-3

N-[(2-chlorophenyl)methyl]-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide

Numéro de catalogue: B6519657
Numéro CAS: 863003-68-3
Poids moléculaire: 471.9 g/mol
Clé InChI: GKHRGCAJERUSJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-[(2-chlorophenyl)methyl]-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide features a structurally intricate framework combining a chlorophenylmethyl-substituted acetamide core with a fused [1,3]diazino[4,5-d]pyrimidine heterocyclic system. Key structural attributes include:

  • A thioether bridge linking the acetamide moiety to the diazinopyrimidine ring.
  • A furan-2-yl substituent at position 2 of the diazinopyrimidine core.
  • 6,8-Dimethyl and 5,7-dioxo functional groups on the heterocycle, which may influence electronic properties and bioactivity.

Propriétés

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(25-17(24-18)14-8-5-9-31-14)32-11-15(28)23-10-12-6-3-4-7-13(12)22/h3-9H,10-11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHRGCAJERUSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)NCC4=CC=CC=C4Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide

Structure: Simplifies the heterocyclic system to a monocyclic dihydropyrimidin-2-thio core. Key Features:

  • 2,3-Dichlorophenyl substituent instead of 2-chlorophenylmethyl.
  • Lacks the fused diazinopyrimidine and furan groups. Activity: Exhibits antimicrobial properties (tested via 1H NMR and elemental analysis), with moderate yield (80%) and a melting point of 230°C .
Parameter Target Compound 2,3-Dichlorophenyl Analog
Heterocyclic Core Diazinopyrimidine fused system Monocyclic dihydropyrimidine
Substituents Furan-2-yl, 6,8-dimethyl, 5,7-dioxo 4-Methyl, 6-oxo
Bioactivity Inferred antimicrobial potential Confirmed antimicrobial activity
Synthesis Complexity High (multiple fused rings) Moderate (single-ring system)

N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamides

Structure: Replaces the diazinopyrimidine with a 1,3,4-oxadiazole ring. Key Features:

  • Retains the sulfanyl acetamide backbone but incorporates a 4-chlorophenyl group on the oxadiazole.
    Activity : Derivatives (e.g., 6f , 6o ) show antimicrobial activity against selected microbial species, with low cytotoxicity except for compounds 6g and 6j .
Parameter Target Compound Oxadiazole Derivatives
Heterocyclic Core Diazinopyrimidine 1,3,4-Oxadiazole
Chlorophenyl Position 2-Chlorophenylmethyl 4-Chlorophenyl on oxadiazole
Toxicity Profile Unknown (structural inference) Low, except specific derivatives

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)Acetamide

Structure: Features a pyrimidin-2-ylsulfanyl group instead of the fused diazinopyrimidine. Key Features:

  • Simplified pyrimidine core with 4,6-dimethyl substituents.
  • 4-Methylpyridin-2-yl group on acetamide. Applications: Serves as a medical intermediate, synthesized via refluxing ethanol with 2-thio-4,6-dimethylpyrimidine .
Parameter Target Compound Pyrimidin-2-ylsulfanyl Analog
Heterocyclic Complexity Fused diazinopyrimidine Monocyclic pyrimidine
Functional Groups Furan, dioxo, dimethyl 4,6-Dimethyl
Synthetic Yield Not reported Moderate (single-step reaction)

Structural and Functional Insights

  • Thioether Linkage : Common across all analogs, critical for stabilizing molecular conformation and enhancing electron delocalization .
  • Fused Heterocycles: The diazinopyrimidine-furan system in the target compound introduces steric and electronic complexity, likely influencing receptor binding specificity compared to simpler oxadiazole or pyrimidine systems .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.